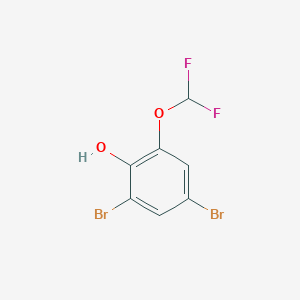
2,4-Dibromo-6-(difluoromethoxy)phenol
Descripción general
Descripción
2,4-Dibromo-6-(difluoromethoxy)phenol, also known as DBMFP, is a halogenated phenol with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It is a useful tool for studying biological processes, as it has been found to interact with many biological molecules, such as proteins and enzymes. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research with DBMFP.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-(difluoromethoxy)phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies. It has also been used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Furthermore, its ability to penetrate cell membranes and interact with intracellular molecules makes it a useful tool for studying biological processes.
Mecanismo De Acción
2,4-Dibromo-6-(difluoromethoxy)phenol has been found to interact with a variety of biological molecules, including proteins and enzymes. It binds to proteins and enzymes through hydrogen bonding and hydrophobic interactions. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and phospholipase A2. Furthermore, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been found to have antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4-Dibromo-6-(difluoromethoxy)phenol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it has been found to be efficient and cost-effective for synthesizing pure product. Furthermore, its small size and hydrophobic nature allow it to penetrate cell membranes and interact with intracellular molecules. However, there are also some limitations to its use. It has been found to be toxic at high concentrations, so it must be used with caution. Furthermore, its interactions with biological molecules are complex and not fully understood, so further research is needed to determine its full range of effects.
Direcciones Futuras
There are many potential future directions for research with 2,4-Dibromo-6-(difluoromethoxy)phenol. Further research is needed to better understand its interactions with biological molecules and to determine its full range of effects. Furthermore, it could be used to study protein-protein interactions, enzyme kinetics, and cell signaling pathways. Additionally, it could be used to develop new drugs and treatments for diseases such as cancer and oxidative stress-related diseases. Finally, it could be used to develop new methods for synthesizing and purifying organic compounds.
Propiedades
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEKKCUFLPVGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B1410563.png)

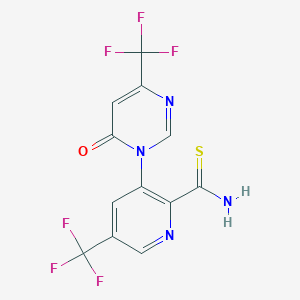
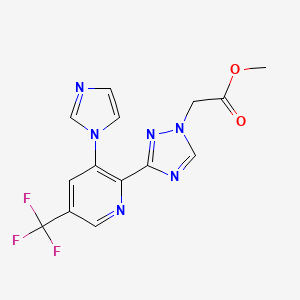
![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)
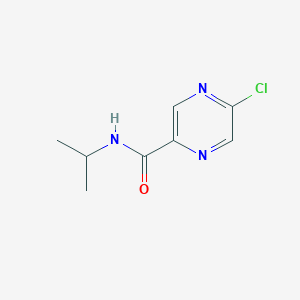
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)
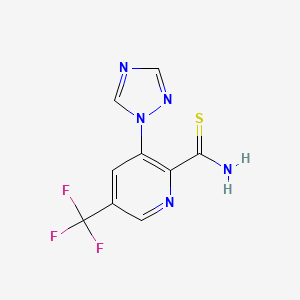


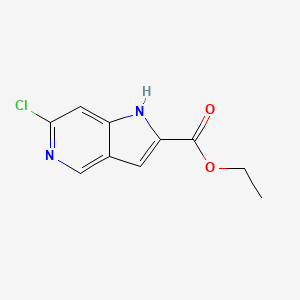

![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)